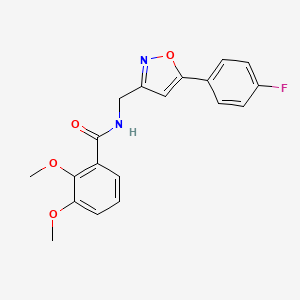![molecular formula C8H15Cl2NO2S B2493618 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride CAS No. 2411287-43-7](/img/structure/B2493618.png)
1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azabicyclo octanes and related compounds involves complex reactions. For instance, intramolecular Michael-type additions have been used to synthesize 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, which share a similar bicyclic structure to 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride (Gregory, Bullock, & Chen, 1985). Additionally, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles provide insights into the reactivity of similar bicyclic structures (Maraš, Polanc, & Kočevar, 2012).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives has been thoroughly analyzed using techniques such as infrared, ultraviolet, nuclear magnetic resonance, and mass spectrometry. These analyses help in establishing the bicyclic compounds' structures, including those with spiro centers (Gregory, Bullock, & Chen, 1985).
Chemical Reactions and Properties
The chemical reactivity of azabicyclo octanes involves interactions with various nucleophiles and electrophiles, leading to a range of derivatives. For example, the nucleophilic ring-opening reactions of DABCO derivatives highlight the compound's versatility in synthetic chemistry (Maraš, Polanc, & Kočevar, 2012).
Physical Properties Analysis
The physical properties of azabicyclo octanes, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and drug formulation. Although specific details on 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride are scarce, related compounds' thermal behavior and polymorphism studies provide valuable insights (Laus et al., 2011).
Aplicaciones Científicas De Investigación
Conformational Analysis and Spectroscopy : Berger (1978) investigated the conformational dependence of 15n13c spin-spin coupling constants in compounds related to 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride; hydrochloride, providing insights into their structural properties (S. Berger, 1978).
Synthesis and Optimization : Sun Yu (2011) detailed the synthesis process of a derivative of this compound, exploring factors influencing the reaction conditions and optimizing them for better yields (Sun Yu, 2011).
Structural Studies and Crystallography : Arias-Pérez et al. (2001) conducted a structural study of esters derived from this compound, utilizing NMR spectroscopy and X-ray diffraction to determine their crystal structures (M. Arias-Pérez et al., 2001).
Biological Activity Investigations : Seebacher et al. (2005) explored the antiprotozoal activities of derivatives of this compound, providing a basis for future medicinal chemistry research (W. Seebacher et al., 2005).
Polymer Synthesis and Antibacterial Activity : Kumar et al. (2017) synthesized homopolymers based on derivatives of this compound, investigating their antibacterial properties and potential applications in materials science (S. Kumar et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONPYIYNOFTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
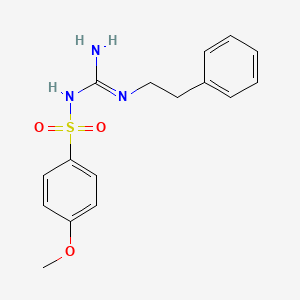
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

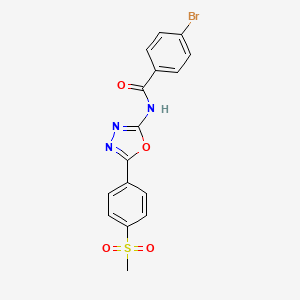
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
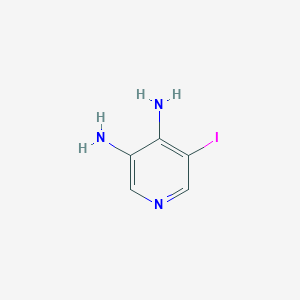
![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
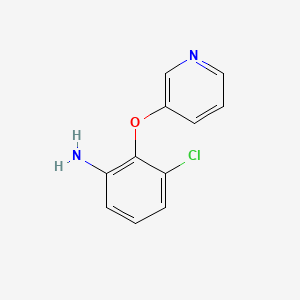
![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

